ethyl 3-{7-[(4-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate
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Overview
Description
Ethyl 3-{7-[(4-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is substituted with a 4-bromobenzyl group and an ethyl propanoate moiety. The compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{7-[(4-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of a suitable phenol derivative with an appropriate β-ketoester under acidic conditions.
Introduction of the 4-Bromobenzyl Group: The 4-bromobenzyl group can be introduced via an etherification reaction using 4-bromobenzyl bromide and a base such as potassium carbonate.
Esterification: The final step involves the esterification of the chromen-2-one derivative with ethyl propanoate using a suitable catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{7-[(4-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the 4-bromobenzyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amines, thiols.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in organic synthesis and catalysis.
Biology: It has shown potential as a bioactive molecule with anti-inflammatory and antioxidant properties.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 3-{7-[(4-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways:
Cyclooxygenase Inhibition: The compound has been shown to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response.
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress, thereby protecting cells from damage.
Comparison with Similar Compounds
Ethyl 3-{7-[(4-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate can be compared with other similar compounds, such as:
Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate: This compound also contains a 4-bromobenzyl group and has shown similar biological activities, including COX inhibition.
Ethyl N-Boc-4-(4-bromobenzyl)piperidine-4-carboxylate: Another compound with a 4-bromobenzyl group, used in medicinal chemistry for its potential therapeutic properties.
The uniqueness of this compound lies in its specific substitution pattern on the chromen-2-one core, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C23H23BrO5 |
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Molecular Weight |
459.3 g/mol |
IUPAC Name |
ethyl 3-[7-[(4-bromophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoate |
InChI |
InChI=1S/C23H23BrO5/c1-4-27-21(25)12-10-19-14(2)18-9-11-20(15(3)22(18)29-23(19)26)28-13-16-5-7-17(24)8-6-16/h5-9,11H,4,10,12-13H2,1-3H3 |
InChI Key |
XFCWMGVRAODADZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC3=CC=C(C=C3)Br)C)OC1=O)C |
Origin of Product |
United States |
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